H-PHE-TRP-OH

Overview

Description

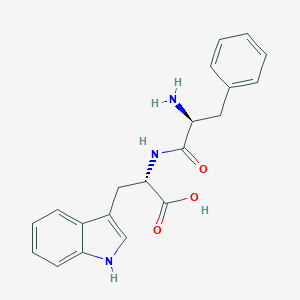

H-PHE-TRP-OH (CAS: 24587-41-5) is a dipeptide composed of L-phenylalanine (Phe) and L-tryptophan (Trp) linked via an amide bond. Structural studies using circular dichroism have highlighted its conformational behavior in co-oligopeptides, emphasizing its utility in understanding peptide-protein interactions .

This compound is commercially available (e.g., from Nanjing TGpeptide Biotechnology Co., Ltd.) and is used in research applications, particularly in studies involving peptide stability, enzymatic cleavage, and molecular recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Trp-OH typically involves the coupling of phenylalanine and tryptophan. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for efficiency and yield, often utilizing automated peptide synthesizers and high-purity reagents. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Deprotection

Removal of protecting groups (e.g., tert-butoxycarbonyl) is achieved with trifluoroacetic acid (TFA), yielding the free dipeptide .

Reaction :

Enzymatic Hydrolysis

Thermolysin also hydrolyzes peptide bonds under acidic conditions (pH 5.5), cleaving this compound into constituent amino acids .

Epimerization

During synthesis, epimerization at the α-carbon of Trp can occur, forming D-Trp-Phe-OH. This is mitigated by using protected amino acids and controlled reaction conditions .

Thermolysin Catalysis

-

Primary Specificity : Thermolysin preferentially binds hydrophobic residues (Phe, Trp) at the active site .

-

Secondary Specificity : The enzyme exhibits enhanced catalytic efficiency when the amine component (e.g., H-Trp-NHPh) contains aromatic substituents, such as the anilino group .

Deprotection Dynamics

-

DMEDA (N,N'-dimethylethylenediamine) accelerates deprotection of N-indole-formyl (Nind-For) groups on Trp, achieving 91% yield under aqueous conditions .

Membrane Interactions

In transmembrane peptides, Trp residues stabilize helical conformations via hydrophobic interactions with lipid bilayers . Phe residues contribute to this effect but with reduced efficiency compared to Trp .

Metabolic Pathways

This compound participates in tryptophan metabolism, linking phenylalanine and tryptophan pathways. Its degradation products include serotonin precursors .

Analytical Methods

Scientific Research Applications

H-Phe-Trp-OH has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.

Biology: this compound is studied for its role as an endogenous metabolite and its potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on enzyme activity and metabolic pathways.

Industry: The compound is used in the development of peptide-based drugs and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of H-Phe-Trp-OH involves its interaction with specific molecular targets and pathways. As an endogenous metabolite, it can modulate enzyme activity and influence metabolic processes. The tryptophan residue in the compound is particularly important, as it can be metabolized to bioactive compounds such as serotonin and kynurenine. These metabolites play crucial roles in physiological processes, including neurotransmission and immune regulation .

Comparison with Similar Compounds

Below is a detailed comparison of H-PHE-TRP-OH with structurally or functionally related dipeptides and modified analogs:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Differences and Research Findings

Structural Modifications :

- This compound lacks protective groups, making it prone to enzymatic degradation but ideal for studying native peptide interactions .

- Z-TRP-PHE-OH and Z-PHE-TRP-OH incorporate benzyloxycarbonyl groups, enhancing stability during solid-phase synthesis but reducing bioavailability .

Amino Acid Substitutions: Replacing Trp with Met (H-MET-PHE-OH) increases hydrophilicity and alters binding specificity, making it a substrate for methionine-specific enzymes .

Functional Applications :

- This compound is used in co-oligopeptide studies to analyze aromatic stacking interactions, which are critical in amyloid formation .

- FOR-MET-MET-PHE-OH serves as a precursor in drug development due to its dual Met residues, which enhance metal-binding capacity .

Solubility and Stability :

- The unprotected This compound exhibits lower solubility in aqueous buffers compared to Z-protected analogs, which are more soluble in organic solvents .

Biological Activity

Introduction

H-PHE-TRP-OH, also known as Phenylalanyltryptophan, is a dipeptide composed of the amino acids phenylalanine (Phe) and tryptophan (Trp). This compound has garnered interest due to its potential biological activities, including its role in protein synthesis, signaling pathways, and as a precursor to bioactive molecules. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This dipeptide features an aromatic side chain from both Phe and Trp, contributing to its biochemical properties and interactions with biological systems.

1. Enzymatic Interactions

Research indicates that this compound can influence enzymatic activities. For instance, studies have shown that modifications in the structure of peptides containing Trp can affect their binding affinities to various proteins. The interactions of this compound with enzymes are crucial for understanding its biological roles.

| Enzyme | Substrate | K_m (μM) | V_max (μmol/min) |

|---|---|---|---|

| PAT1 | 3-HAA | 19.63 | 2.1 |

| PAT1 | Anthranilate | 19.63 | 3.2 |

This table summarizes key kinetic parameters for the interaction of plant phenylalanine aminotransferases (PAT1) with substrates relevant to this compound .

2. Peptide Binding Studies

The binding affinity of this compound has been investigated in various contexts. For example, cucurbit[n]urils have been shown to selectively bind peptides containing Trp residues, indicating that this compound may exhibit similar binding characteristics due to its Trp content.

| Host | Peptide | K_a (M^−1) | ΔH (kcal/mol) | −TΔS (kcal/mol) |

|---|---|---|---|---|

| Q8·MV | H-Trp-Gly-Gly-OH | 4-fold higher than other guests | -12.5 | +5.0 |

This data illustrates the specificity of peptide interactions influenced by the presence of Trp .

3. Biological Implications

The biological implications of this compound are significant in various physiological processes:

- Neurotransmitter Synthesis : Both Phe and Trp are precursors for neurotransmitters such as dopamine and serotonin, respectively. The presence of this compound may influence the synthesis pathways of these critical neurotransmitters.

- Regulation of Calcium Binding : Studies on mutant proteins that incorporate Trp suggest that changes in amino acid composition can affect calcium binding affinity, which is vital for muscle contraction and signal transduction .

Case Study 1: Tryptophan Mutations in Proteins

A study examined the effects of Phe-to-Trp mutations in skeletal troponin C, revealing that these mutations did not significantly alter ATPase activity, indicating that this compound may not adversely affect protein functionality despite structural changes .

Case Study 2: Peptide Stapling Techniques

Research into peptide stapling involving Trp residues demonstrated that constrained peptides can exhibit enhanced stability and biological activity. This technique could be applied to this compound derivatives to explore new therapeutic avenues .

Q & A

Basic Research Questions

Q. How can H-PHE-TRP-OH be synthesized and characterized for initial biochemical studies?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, followed by purification via reverse-phase HPLC and characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Ensure reproducibility by adhering to NIH guidelines for reporting experimental conditions, including solvent systems, coupling reagents, and cleavage protocols . Validate purity (>95%) via analytical HPLC and confirm structural integrity with tandem MS/MS fragmentation patterns.

Q. What are the key structural and functional properties of this compound that influence its biological activity?

- Methodological Answer : Utilize circular dichroism (CD) spectroscopy to assess secondary structure in varying pH conditions. Pair with molecular dynamics (MD) simulations to predict conformational stability. Functional assays (e.g., receptor binding or enzyme inhibition) should be conducted in triplicate, with negative controls (e.g., scrambled peptides) to isolate specific interactions. Cross-reference findings with authoritative databases like PubChem or UniProt to validate novelty .

Advanced Research Questions

Q. How should researchers design experiments to investigate the receptor binding mechanisms of this compound?

- Methodological Answer : Apply the PICO framework (Population: target receptor; Intervention: this compound; Comparison: known ligands; Outcome: binding affinity) to structure hypotheses. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling. Ensure feasibility (FINER criteria ) by pilot testing buffer compatibility and receptor stability. For conflicting results, perform statistical power analysis to confirm sample adequacy .

Q. What methodologies are recommended for resolving contradictory data on this compound’s thermodynamic stability across studies?

- Methodological Answer : Conduct meta-analysis of published datasets, focusing on variables like solvent polarity, temperature, and ion concentration. Use "shell" tables to tabulate discrepancies in ΔG values, then apply multivariate regression to identify confounding factors (e.g., buffer additives). Validate findings via differential scanning calorimetry (DSC) under standardized conditions .

Q. How can computational modeling be integrated with experimental data to predict this compound’s conformational dynamics?

- Methodological Answer : Combine MD simulations (AMBER or CHARMM force fields) with NMR-derived NOE restraints. Calibrate models using experimental solvent accessibility data from hydrogen-deuterium exchange (HDX) assays. Cross-validate predictions with mutagenesis studies targeting critical residues (e.g., Phe or Trp substitutions) .

Q. Methodological and Ethical Considerations

Q. What statistical approaches are most appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Validate assumptions via residual plots and Kolmogorov-Smirnov tests for normality. For small sample sizes, apply bootstrap resampling to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. How should ethical considerations be addressed when extrapolating in vitro findings of this compound to in vivo models?

- Methodological Answer : Follow OHRP guidelines for translational studies: (1) Justify animal use via systematic reviews proving unmet mechanistic gaps; (2) Use the 3Rs framework (Replacement, Reduction, Refinement) to minimize harm; (3) Pre-register protocols on platforms like ClinicalTrials.gov to enhance transparency. For human cell lines, document informed consent and anonymization procedures .

Q. Data Validation and Reporting

Q. How can researchers ensure the validity of this compound’s bioactivity data across independent labs?

- Methodological Answer : Implement blinded analysis and inter-laboratory validation rounds. Share raw data (e.g., SPR sensorgrams, NMR spectra) via repositories like Zenodo. Adhere to ARRIVE guidelines for preclinical studies, detailing randomization, blinding, and exclusion criteria. Use standardized negative controls (e.g., solvent-only groups) to isolate peptide-specific effects .

Q. What strategies mitigate bias in interpreting this compound’s role in signal transduction pathways?

- Methodological Answer : Employ orthogonal assays (e.g., siRNA knockdown + Western blotting) to confirm pathway specificity. Predefine primary endpoints to avoid post hoc bias. For transcriptomic data, apply false discovery rate (FDR) correction and validate via qRT-PCR. Disclose conflicts of interest and funding sources in manuscripts .

Q. Literature and Theoretical Frameworks

Q. How should conflicting hypotheses about this compound’s metabolic stability be addressed in literature reviews?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines, categorizing studies by experimental models (e.g., plasma vs. liver microsomes). Use analysis grids to compare half-life values, enzymatic sources, and incubation conditions. Highlight methodological divergences (e.g., LC-MS vs. fluorometric assays) as potential sources of variability .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCOUWKXLXDERB-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947461 | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24587-41-5 | |

| Record name | Phenylalanyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24587-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.